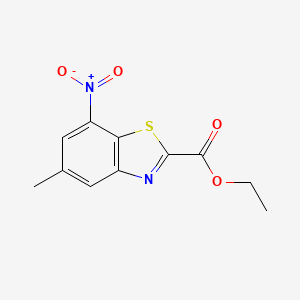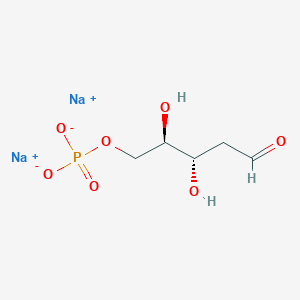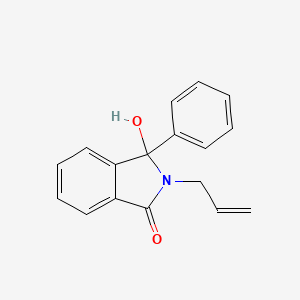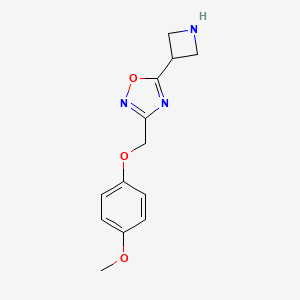
5-Methyl-7-nitro-benzothiazole-2-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-7-nitro-benzothiazole-2-carboxylic acid ethyl ester is a chemical compound with the molecular formula C11H10N2O4S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-nitro-benzothiazole-2-carboxylic acid ethyl ester typically involves the nitration of 5-methyl-benzothiazole-2-carboxylic acid ethyl ester. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields the desired nitro compound, which is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-nitro-benzothiazole-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 5-Methyl-7-amino-benzothiazole-2-carboxylic acid ethyl ester.
Substitution: 5-Methyl-7-substituted-benzothiazole-2-carboxylic acid ethyl ester.
Hydrolysis: 5-Methyl-7-nitro-benzothiazole-2-carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, 5-Methyl-7-nitro-benzothiazole-2-carboxylic acid ethyl ester is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemical entities .
Biology
In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial and anticancer properties. Researchers are exploring its ability to inhibit the growth of certain bacteria and cancer cells .
Medicine
In medicine, this compound is being evaluated for its potential therapeutic applications. Its derivatives are being tested for their efficacy in treating various diseases, including infections and cancer .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Methyl-7-nitro-benzothiazole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes and pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-7-nitro-benzothiazole
- 5-Methyl-benzothiazole-2-carboxylic acid ethyl ester
- 7-Nitro-benzothiazole-2-carboxylic acid ethyl ester
Uniqueness
5-Methyl-7-nitro-benzothiazole-2-carboxylic acid ethyl ester is unique due to the presence of both the nitro and ester functional groups in its structure. This combination imparts distinct chemical and biological properties to the compound, making it valuable for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other similar compounds .
Properties
Molecular Formula |
C11H10N2O4S |
|---|---|
Molecular Weight |
266.28 g/mol |
IUPAC Name |
ethyl 5-methyl-7-nitro-1,3-benzothiazole-2-carboxylate |
InChI |
InChI=1S/C11H10N2O4S/c1-3-17-11(14)10-12-7-4-6(2)5-8(13(15)16)9(7)18-10/h4-5H,3H2,1-2H3 |
InChI Key |
BONDPEUSIMFZER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)C(=CC(=C2)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-butyl N-[(Z)-1H-indol-6-ylmethylideneamino]carbamate](/img/structure/B11855574.png)
![8-Phenyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B11855577.png)




![6-Nitro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11855607.png)
![Butanal, 3-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3S)-](/img/structure/B11855608.png)


